molecular formula C14H10Cl2F3NO2S B1450650 2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2197054-61-6

2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B1450650
CAS No.: 2197054-61-6
M. Wt: 384.2 g/mol
InChI Key: VPGGHDLANVEQTO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C14H10Cl2F3NO2S It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For example, it has been observed to interact with enzymes involved in the metabolism of xenobiotics, leading to altered metabolic pathways . The nature of these interactions can vary, including competitive inhibition, non-competitive inhibition, and allosteric modulation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to inhibition or activation of their activity . This can result in altered biochemical pathways and changes in cellular function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in adaptive responses in cells, such as changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in biochemical pathways and cellular processes . Toxic or adverse effects can also be observed at high doses, including oxidative stress, apoptosis, and disruption of metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of xenobiotics and other compounds . The compound can affect metabolic flux and the levels of metabolites, leading to changes in cellular function. Additionally, it can modulate the activity of enzymes involved in oxidative stress response and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can be transported by specific transporters and binding proteins, which affect its localization and accumulation within cells . Additionally, the compound’s distribution within tissues can impact its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzenesulfonyl chloride and 2-methyl-3-(trifluoromethyl)aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Product Isolation: The product is isolated by filtration, followed by washing with water and drying under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced forms.

    Coupling: Complex aromatic compounds.

Scientific Research Applications

2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide:

    2,4-Dichloro-N-phenylbenzenesulfonamide: Lacks the methyl and trifluoromethyl groups, leading to different physical and chemical characteristics.

Uniqueness

2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both chlorine and trifluoromethyl groups enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2,4-dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO2S/c1-8-10(14(17,18)19)3-2-4-12(8)20-23(21,22)13-6-5-9(15)7-11(13)16/h2-7,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGGHDLANVEQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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